molecular formula C19H21N5O2 B5211777 [3-(4-Methoxyanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone

[3-(4-Methoxyanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone

Cat. No.: B5211777
M. Wt: 351.4 g/mol
InChI Key: NWFNACIMQCUFLR-UHFFFAOYSA-N
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Description

[3-(4-Methoxyanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that features a combination of piperidine, pyrazolo[1,5-a]pyrimidine, and methanone groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Properties

IUPAC Name

[3-(4-methoxyanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-26-16-7-5-14(6-8-16)21-15-4-2-10-23(13-15)19(25)17-12-18-20-9-3-11-24(18)22-17/h3,5-9,11-12,15,21H,2,4,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFNACIMQCUFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=NN4C=CC=NC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperidine and methanone groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.

    Amination: Introduction of the 4-methoxyanilino group via nucleophilic substitution reactions.

    Piperidine Introduction: Attachment of the piperidine ring through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxyanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: Reduction of the pyrazolo[1,5-a]pyrimidine core can lead to dihydro derivatives.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, it prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity.

    Piperidine-based compounds: Widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

What sets [3-(4-Methoxyanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone apart is its unique combination of functional groups, which confer a distinct mechanism of action and potentially enhanced therapeutic efficacy compared to other similar compounds .

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